Clofenamide, chemically known as 4-chloro-benzenedisulfonamide [], is a synthetic benzenedisulfonamide derivative []. Its primary classification is as a carbonic anhydrase (CA) inhibitor []. In scientific research, clofenamide serves as a valuable tool for studying diuresis and the physiological effects of CA inhibition [, ].
Clofenamide is classified as a synthetic organic compound within the broader category of sulfonamides. Sulfonamides are characterized by their sulfonyl functional group attached to an amine, and they are widely used in pharmaceuticals due to their antibacterial properties. Clofenamide is synthesized through specific chemical reactions involving various precursors, which are detailed further in this article.
The synthesis of Clofenamide typically involves the reaction of amines with sulfonyl chlorides. The general synthetic pathway can be outlined as follows:
The following reaction can be represented as:
This method allows for the efficient production of Clofenamide with high yields.
Clofenamide has a molecular formula of and a molecular weight of approximately . The compound features:
The three-dimensional structure can be elucidated using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into the spatial arrangement of atoms within the molecule.
Clofenamide can undergo various chemical reactions typical of sulfonamides, including:
These reactions are crucial for understanding how Clofenamide interacts with biological targets.
Clofenamide exerts its pharmacological effects primarily through inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate biosynthesis in bacteria. By mimicking para-aminobenzoic acid (PABA), Clofenamide competes for binding sites on this enzyme, effectively blocking the synthesis of folate necessary for bacterial growth and replication.
The mechanism can be summarized as follows:
Clofenamide exhibits several notable physical and chemical properties:
These properties are essential for determining its suitability for various applications.
Clofenamide has been explored for several scientific applications:
Clofenamide (CAS RN: 671-95-4; Molecular Formula: C6H7ClN2O4S2), also known as 4-chloro-1,3-benzenedisulfonamide, emerged during the mid-20th century as part of a concerted effort to develop sulfonamide-based diuretics. This period marked a transition from serendipitous drug discovery (e.g., penicillin) toward rational medicinal chemistry approaches [10]. The compound's core structure—a benzene ring disubstituted with sulfonamide groups at positions 1 and 3 and chlorine at position 4—exemplified strategic modifications to enhance target specificity and metabolic stability. Early synthetic routes focused on chlorosulfonation of aromatic precursors, yielding derivatives with improved pharmacokinetic properties over first-generation sulfonamides [9]. By the 1960s, Clofenamide (marketed as Saluren or Aquedux) was investigated for renal applications, leveraging sulfonamide’s known role in carbonic anhydrase inhibition. Its crystalline structure (melting point: 207°C) and solubility profile facilitated preclinical studies, though it was later overshadowed by thiazide diuretics [6] [9].
Table 1: Key Structural Features of Clofenamide
Property | Value |
---|---|
CAS Registry Number | 671-95-4 |
IUPAC Name | 4-chlorobenzene-1,3-disulfonamide |
Molecular Weight | 270.72 g/mol |
Canonical SMILES | O=S(=O)(N)C1=CC=C(Cl)C(=C1)S(=O)(=O)N |
Key Functional Groups | Sulfonamide (x2), Chloro substituent |
Clofenamide’s development coincided with evolving methodologies for target identification. Initially, pharmacological effects were attributed solely to carbonic anhydrase inhibition—a mechanism inferred from structural analogy to acetazolamide. However, academic research in the 1970s–1980s revealed broader polypharmacology, including interactions with renal electrolyte transporters and membrane-bound kinases [1]. This shift mirrored the field’s transition from single-target to multi-target profiling, driven by advances in biochemical assays and molecular biology. Workshops like the NIH’s 2022 meeting on "Innovative Molecular Treatment Modalities" highlighted sulfonamides as tools to explore "undruggable" targets (e.g., protein-protein interfaces), given their ability to disrupt complex biological networks via allosteric modulation or protein stability enhancement [1]. Computational approaches further accelerated target mapping; reverse pharmacophore screening using platforms like PharmMapper later associated Clofenamide’s sulfonamide motifs with angiotensin-converting enzyme (ACE) and protease inhibition, suggesting potential repurposing for metabolic or viral diseases [7].
Table 2: Evolution of Target Identification Strategies for Sulfonamides
Era | Methodology | Clofenamide Insights |
---|---|---|
1950–1970s | Enzyme inhibition assays | Carbonic anhydrase as primary target |
1980–2000s | Radioligand binding studies | Off-target interactions with ion transporters |
2010s–Present | In silico pharmacophore mapping | Putative binding to ACE, proteases, viral targets |
As a structural analog of benzenesulfonamide diuretics, Clofenamide contributed significantly to quantitative SAR (QSAR) frameworks. Key learnings included:
Table 3: Computational Models Applied to Clofenamide SAR
Model Type | Application | Accuracy/Impact |
---|---|---|
Classical QSAR | pKa and logP optimization | Improved renal clearance prediction |
mt-QSAR (MAA) | Multi-target activity profiling | 80–95% predictability for anti-protozoal targets |
AI/AlphaFold | Target identification for repurposing | High-cost efficiency vs. wet-lab methods |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7